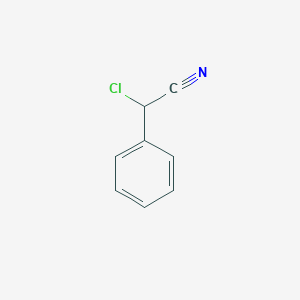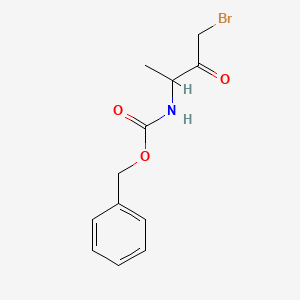
2-Chloro-2-phenylacetonitrile
Overview
Description
2-Chloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of acetonitrile where one hydrogen atom of the methyl group is replaced by a phenyl group and another by a chlorine atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with chlorine gas. The reaction is typically carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination of benzyl cyanide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the nitrile group to a carboxylic acid group, resulting in the formation of 2-chloro-2-phenylacetic acid.
Reduction: The nitrile group can be reduced to an amine group, forming 2-chloro-2-phenylethylamine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-phenylacetonitrile.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2-Chloro-2-phenylacetic acid
Reduction: 2-Chloro-2-phenylethylamine
Substitution: 2-Hydroxy-2-phenylacetonitrile
Scientific Research Applications
2-Chloro-2-phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Chloro-2-phenylacetonitrile varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. For example, its antifungal activity is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes . The exact molecular targets and pathways can vary, and further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Phenylacetonitrile: Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-Chloro-2-phenylacetonitrile.
Benzyl cyanide: Another related compound, but with a different substitution pattern. It is used in the synthesis of various pharmaceuticals and fragrances.
Phenylacetone: A structurally related compound used in the synthesis of amphetamines and other chemicals
Uniqueness: this compound is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
WZSOEUAQKKEHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromo-phenyl)-5,7-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8641882.png)





![5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE](/img/structure/B8641940.png)







